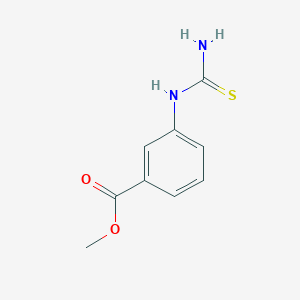

methyl 3-thioureidobenzoate

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-(carbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAKBCHDLHTKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Methyl 3 Thioureidobenzoate and Its Structural Analogs

Established Reaction Pathways for Thiourea (B124793) Formation

The creation of the thiourea functional group is central to the synthesis of methyl 3-thioureidobenzoate and its analogs. Several reliable methods are commonly employed, primarily involving isothiocyanates or alkali metal thiocyanates as key reagents.

Isothiocyanate-Based Synthetic Approaches

A prevalent and versatile method for preparing thioureas involves the reaction of an isothiocyanate with a primary or secondary amine. nih.govmdpi.com In the context of synthesizing this compound, this would typically involve the reaction of an appropriately substituted aminobenzoate, such as methyl 3-aminobenzoate (B8586502), with a suitable isothiocyanate.

The general reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group (-N=C=S). mdpi.com This addition reaction proceeds readily, often at room temperature, to form the thiourea derivative. The reaction is versatile, allowing for a wide variety of substituents on both the amine and the isothiocyanate, leading to a diverse library of thiourea compounds. mdpi.com For instance, various N-acyl thiourea derivatives can be synthesized by reacting an in situ generated isocyanate from the condensation of an acid chloride and ammonium (B1175870) thiocyanate (B1210189) with a heterocyclic amine. mdpi.com

Isothiocyanates themselves can be prepared through several methods. A common approach is the reaction of a primary amine with carbon disulfide in the presence of a base, followed by the addition of a thiophosgene (B130339) equivalent or an oxidizing agent. nih.gov Another method involves the reaction of an amine with thiophosgene. Alternatively, isothiocyanates can be generated in situ from the corresponding amine. For example, anilines can be transformed into isothiocyanates mechanochemically in the presence of carbon disulfide. nih.gov

The reaction of isothiocyanates with amino acid esters has also been explored to create thiourea-tethered C-glycosyl amino acids. nih.gov This highlights the broad applicability of the isothiocyanate-based approach in synthesizing complex and functionally diverse thiourea derivatives.

Methods Involving Alkali Metal Thiocyanates

One common variation involves the reaction of an amine hydrohalide with potassium thiocyanate. researchgate.net This condensation reaction tolerates sterically bulky primary amines and often allows for simple product isolation through filtration. researchgate.net In a specific protocol for synthesizing this compound, methyl 3-aminobenzoate is reacted with sodium thiocyanate in the presence of sulfuric acid in chlorobenzene (B131634). google.com

Another approach involves the reaction of a benzoyl chloride derivative with potassium thiocyanate to form a benzoyl isothiocyanate intermediate in situ. mdpi.comresearcher.lifebohrium.comresearchgate.net This reactive intermediate then readily reacts with an amine to yield the desired N-benzoylthiourea derivative. mdpi.comsemanticscholar.orgcurresweb.com This one-pot procedure is efficient for preparing symmetrical tris-thiourea derivatives by reacting benzoyl chlorides with potassium thiocyanate and melamine. bohrium.com The reaction is typically carried out in a solvent like acetone (B3395972) under reflux conditions. researcher.lifebohrium.comresearchgate.net

The use of ammonium thiocyanate is also prevalent. For example, reacting benzoyl chloride with ammonium thiocyanate in acetonitrile (B52724) generates an isothiocyanate precipitate, which can then be reacted with an amino-substituted aromatic compound to produce the thiourea. google.com

Alternative Synthetic Routes to Benzoylthiourea (B1224501) Derivatives

Beyond the primary isothiocyanate and alkali metal thiocyanate routes, other methods for synthesizing benzoylthiourea derivatives have been developed. These alternative strategies often aim to improve efficiency, yield, or environmental friendliness.

One such method involves the mechanochemical synthesis of thioureas. This solvent-free approach can transform anilines into isothiocyanates or symmetrical thioureas using potassium hydroxide-promoted decomposition of an intermediate dithiocarbamate (B8719985) salt. nih.gov Another mechanochemical strategy involves the amination of a thiocarbamoyl benzotriazole, which is synthesized in the first step, using an in-situ generation of ammonia (B1221849) gas. nih.gov

A three-component, chromatography-free reaction has been developed for the synthesis of thioureas in water. This method utilizes isocyanides, amines, and elemental sulfur in an aqueous polysulfide solution, allowing for the straightforward isolation of crystalline products by filtration. researchgate.net

Furthermore, N-acyl thiourea derivatives have been synthesized through the condensation of acid chlorides and ammonium thiocyanate in an anhydrous acetone solution. The resulting isocyanate is then reacted with a heterocyclic amine. mdpi.com The synthesis of various benzoylthiourea derivatives has been achieved by reacting freshly prepared acid chlorides with ammonium thiocyanate in dry acetone, followed by the addition of an amino compound. curresweb.com

Specific Synthesis Protocols for this compound

The synthesis of this compound has been specifically described in the literature, with protocols focusing on optimizing reaction conditions and ensuring the purity of the final product.

Optimization of Reaction Parameters and Yield

The synthesis of this compound can be achieved by reacting methyl 3-aminobenzoate with a thiocyanate source under acidic conditions. A specific procedure involves dissolving methyl 3-aminobenzoate in chlorobenzene and cooling the solution to between -5 and 0 °C. Concentrated sulfuric acid is then added dropwise, followed by the portion-wise addition of sodium thiocyanate. google.comgoogle.com The reaction mixture is then heated, and after cooling, the precipitated product is isolated. google.com In one instance, a yield of 85.9% was reported for this method. google.com

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize yield and purity while minimizing reaction time and by-product formation. prismbiolab.com This can involve systematically varying parameters such as temperature, solvent, catalyst, and base. researchgate.netnih.gov For thiourea synthesis, the choice of solvent and base can significantly impact the reaction outcome. nih.gov For instance, in the synthesis of N-acyl indole (B1671886) alkanoates, the use of t-BuONa in THF or DMAP/Et3N in DCM was found to facilitate N-acylation. nih.gov The optimization process often involves screening various conditions to identify the most effective combination for a specific transformation. prismbiolab.com While specific optimization studies for this compound are not extensively detailed in the provided results, the general principles of reaction optimization would apply. prismbiolab.commdpi.com

| Reagent 1 | Reagent 2 | Solvent | Acid/Base | Temperature | Yield | Reference |

| Methyl 3-aminobenzoate | Sodium thiocyanate | Chlorobenzene | Sulfuric acid | -5 to 0 °C, then 100 °C | 85.9% | google.com |

| Methyl 3-aminobenzoate | Potassium thiocyanate | Chlorobenzene | Sulfuric acid | -10 °C | Not specified |

Chromatographic and Crystallization Techniques for Purification

After the synthesis of this compound, purification is essential to remove any unreacted starting materials, by-products, or residual solvents. Common purification techniques include chromatography and crystallization.

Crystallization is a widely used method for purifying solid compounds. researchgate.net The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then the solution is cooled slowly to allow the desired compound to crystallize out, leaving impurities in the solution. google.com For thiourea derivatives, solvents such as ethanol (B145695) are often used for recrystallization. curresweb.commdpi.com The selection of the appropriate solvent is crucial for effective purification. In some cases, washing the isolated solid with specific solvents can also aid in purification. For example, after filtration, washing with chlorobenzene and hexanes has been reported for a thiourea derivative. chemicalbook.com The purity of the crystallized product can be assessed by techniques like melting point determination. youtube.com

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. kent.ac.ukscirp.org The crude mixture is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and an eluent (a solvent or solvent mixture) is passed through the column. kent.ac.ukscirp.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation. For thiourea derivatives, eluent systems such as dichloromethane/methanol or ethyl acetate/hexane have been used. mdpi.comkent.ac.uk The progress of the separation is often monitored by thin-layer chromatography (TLC). mdpi.com

For this compound, after initial isolation by filtration, further purification can be achieved by these standard laboratory techniques to obtain a high-purity product suitable for subsequent applications or characterization.

Design and Synthesis of Functionalized this compound Derivatives

The structural framework of this compound offers a versatile platform for chemical modification. Researchers have developed numerous synthetic strategies to introduce a wide array of functional groups, thereby creating extensive libraries of analogs. These methodologies can be broadly categorized by the part of the molecule being modified: the benzoate (B1203000) ring, the thiourea linker, or through cyclization reactions of the thiourea precursor itself.

Modifications on the Benzoate Moiety (e.g., halogenation, methoxy (B1213986) substitution)

Functionalization of the benzoate portion of this compound analogs is a key strategy for modulating molecular properties. This is typically achieved through two primary routes: direct substitution on the pre-formed thioureidobenzoate scaffold or by employing a substituted methyl aminobenzoate as the starting material.

Direct halogenation has been demonstrated as a feasible method for modification. For instance, the treatment of methyl 3-thioureido-benzoate with bromine in chlorobenzene leads to functionalization of the aromatic ring. google.com This reaction, however, can proceed further to induce cyclization, forming a heterocyclic system, demonstrating the high reactivity of the thiourea moiety in concert with the benzoate ring. google.com

A more common and controlled approach involves beginning the synthesis with an already functionalized aminobenzoate derivative. This allows for the precise placement of substituents like methoxy groups. An example of this strategy is the synthesis of methyl 2-methoxy-6-{8-{3-[3-(trifluoromethyl)phenyl]thioureido}octyl}benzoate, where a methoxy-substituted aminobenzoate is the precursor. nih.gov This approach avoids potential side reactions that could occur if substitution were attempted on the more complex thiourea-containing molecule.

Table 1: Examples of Modifications on the Benzoate Moiety

| Starting Material/Precursor | Reagent/Condition | Resulting Compound |

|---|---|---|

| Methyl 3-thioureido-benzoate | Bromine in chlorobenzene | Brominated and cyclized benzothiazole (B30560) derivative. google.com |

Variations in the Thiourea Substituents (e.g., acyl/aroyl, substituted phenyl groups)

The most extensively explored modifications of the this compound scaffold involve altering the substituents on the thiourea nitrogen atom (N'). This allows for the introduction of diverse functionalities, including acyl, aroyl, and variously substituted phenyl groups.

The predominant method for creating these analogs is the Douglas-Dains method. conicet.gov.arunlp.edu.ar This protocol involves the reaction of an in-situ generated acyl or aroyl isothiocyanate with an appropriate amine. conicet.gov.arunlp.edu.ar The isothiocyanate is typically formed by reacting an acid chloride (e.g., benzoyl chloride) with a thiocyanate salt, such as ammonium or potassium thiocyanate, in a dry solvent like acetone or acetonitrile. conicet.gov.arunlp.edu.ar This reactive intermediate is then immediately treated with an amine, for example, methyl 3-aminobenzoate, to yield the desired 1-(acyl/aroyl)-3-(substituted) thiourea derivative. conicet.gov.argoogle.com

This strategy has been used to synthesize a vast number of derivatives. For instance, a range of substituted benzoylthioureido compounds has been prepared by reacting substituted benzoyl chlorides with ammonium thiocyanate, followed by condensation with aminobenzoic acids or their esters. nih.govtandfonline.com This allows for the introduction of chloro, dichloro, and bromo substituents on the aroyl moiety. nih.govtandfonline.com Similarly, substituted anilines can be reacted with isothiocyanates to produce N-phenyl substituted thiourea derivatives, such as 4-Bromophenylthiourea and 4-methyl-phenylthiourea. jocpr.com

The versatility of this approach is further highlighted by the synthesis of derivatives where the substituent is a heterocyclic ring, such as in 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide. mdpi.com Another example is the synthesis of methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate, which was prepared by reacting methyl anthranilate with the isothiocyanate derived from 4-methoxyaniline. mdpi.com

Table 2: Selected Examples of Thiourea Substituent Variations

| N'-Substituent Type | Example Compound | Synthetic Approach | Reference |

|---|---|---|---|

| Aroyl | 3,4-Dichloro-N-[(4-sulphamoylphenyl)carbamothioyl]benzamide | 3,4-Dichlorobenzoyl chloride reacted with KSCN, followed by addition of amine. | nih.gov |

| Aroyl | Ethyl 4-[3-(4-chlorobenzoyl)thioureido]benzoate | 4-Chlorobenzoyl isothiocyanate reacted with ethyl 4-aminobenzoate. | nih.gov |

| Substituted Phenyl | Methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate | Methyl anthranilate reacted with precursor from 4-methoxyaniline and CS₂. | mdpi.com |

| Substituted Phenyl | 4-Bromophenylthiourea | Reaction involving substituted aniline. | jocpr.com |

| Heterocyclic | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | Isothiocyanate reacted with a heterocyclic amine. | mdpi.com |

| Acyl | Methyl 2-(3-(furan-2-carbonyl)thioureido)benzoate (MFCTB) | Furan-2-carbonyl isothiocyanate reacted with methyl anthranilate. | researchgate.netresearchgate.net |

Heterocyclic Ring Formation from Thiourea Precursors

The thiourea moiety is a valuable precursor for the synthesis of various heterocyclic rings, providing a direct route to more complex molecular architectures. conicet.gov.ar Common heterocycles formed from thiourea derivatives include thiazoles, quinazolinones, and benzothiazoles.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a widely used method that involves the reaction of a thiourea or its derivatives with an α-haloketone. ijsrst.com This condensation reaction is a robust and versatile way to construct the thiazole ring. ijsrst.comekb.eg For example, 1-aroyl-3-arylthioureas can be cyclized with 2-bromo-2-arylacetonitriles to prepare 4-amino-2-iminothiazole derivatives. researchgate.net

Quinazolinone Synthesis: Thioureidobenzoates can undergo intramolecular cyclization to form quinazolinone structures. A notable example is the cyclization of methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate, which, when refluxed in an alcoholic sodium hydroxide (B78521) solution, yields 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mdpi.com This base-catalyzed reaction provides an efficient pathway to the quinazolinone core, a significant scaffold in medicinal chemistry. sdmmmkmysore.in Other methods for quinazolinone synthesis may involve the thermal decomposition of thiourea to generate a reactive carbodiimide (B86325) intermediate that subsequently cyclizes. frontiersin.org

Benzothiazole Synthesis: Direct cyclization of thioureidobenzoates can also lead to benzothiazole derivatives. The reaction of methyl 3-thioureido-benzoate with bromine not only results in halogenation but also promotes an intramolecular cyclization to afford a 2-aminobenzothiazole (B30445) derivative. google.com Similarly, substituted 1-acetyl-3-(2-phenyl)thioureas can undergo palladium-catalyzed intramolecular cyclization to yield N-benzothiazol-2-yl-amides. conicet.gov.ar

Table 3: Examples of Heterocyclic Ring Formation from Thiourea Precursors

| Thiourea Precursor | Reagent/Condition | Resulting Heterocycle | Reference |

|---|---|---|---|

| Methyl 2-(3-(4-methoxyphenyl)thioureido)benzoate | Alcoholic NaOH, reflux | 3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | mdpi.com |

| Methyl 3-thioureido-benzoate | Bromine, chlorobenzene | 2-Aminobenzothiazole derivative | google.com |

| Thiourea derivative | α-haloketone | Thiazole derivative (Hantzsch Synthesis) | ijsrst.com |

In-Depth Structural Analysis of this compound Currently Unavailable in Publicly Accessible Scientific Literature

A comprehensive search of publicly available scientific databases and literature has revealed a lack of specific experimental data for the chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article focusing on its advanced structural characterization and crystal engineering, as per the requested outline, cannot be fulfilled at this time.

The requested article necessitates specific data obtained from advanced analytical techniques, which are not present in the accessible literature for this particular compound. The required information includes:

Single-Crystal X-ray Diffraction Data: This is fundamental for determining the precise three-dimensional arrangement of atoms in the crystal. Key missing details include the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. This information is the bedrock for any discussion on molecular conformation and stereochemistry.

Intramolecular Hydrogen Bonding Parameters: While the formation of intramolecular hydrogen bonds (such as N—H···O) is common in related thiourea derivatives, a detailed analysis requires specific geometric parameters (distances and angles) from a crystallographic study of this compound itself. The presence and geometry of specific motifs like the S(6) loop cannot be confirmed without this data.

Intermolecular Interaction Analysis: A thorough description of crystal packing motifs relies on the identification and measurement of specific intermolecular contacts (e.g., N—H···S, C—H···O, C—H···π). Without a determined crystal structure, any discussion of these interactions would be purely speculative.

Hirshfeld Surface Analysis: This quantitative method requires the crystallographic information file (CIF) to calculate and visualize intermolecular interactions. As the crystal structure has not been publicly reported, a Hirshfeld analysis, including the quantification of noncovalent interactions and void analysis for packing efficiency, cannot be performed.

While general information exists for analogous thiourea and benzoate derivatives, the strict requirement to focus solely on this compound and to provide scientifically accurate, detailed findings prevents the use of data from other molecules. Extrapolating from related compounds would not meet the standard of scientific accuracy demanded by the request and would amount to conjecture.

Further research, specifically the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to construct the requested scientific article. Until such a study is published and made publicly available, a detailed report on its crystal structure and engineering remains beyond reach.

Theoretical and Computational Investigations on Methyl 3 Thioureidobenzoate Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting various molecular properties, including optimized geometry, electronic distribution, and reactivity of methyl 3-thioureidobenzoate and its analogs.

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For thiourea (B124793) derivatives, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve optimized geometries. nih.govnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography. nih.govacs.orgresearchgate.net For instance, in related benzoylthiourea (B1224501) derivatives, the C=O and C=S bonds are often found in a trans configuration, stabilized by intramolecular hydrogen bonds. nih.gov

The electronic structure of a molecule, which describes the arrangement and energies of its electrons, is also elucidated through DFT calculations. These calculations are vital for understanding the molecule's stability, reactivity, and spectroscopic properties. nih.govgavinpublishers.com The reliability of DFT in describing electronic properties makes it a cornerstone for theoretical investigations of novel compounds. gavinpublishers.com

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com These orbitals are paramount in dictating the chemical reactivity and kinetic stability of a molecule. nih.govnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.govnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. scielo.org.mx For thiourea derivatives, the distribution and energies of HOMO and LUMO are calculated to predict their interaction with biological targets and their potential activities. nih.gov The analysis of FMOs helps in understanding electronic transitions, as observed in UV-visible spectroscopy. researchgate.net

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of a molecule. numberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of a molecule. numberanalytics.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. scielo.org.mx |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de It is visualized as a color-coded map on the molecular surface, where different colors represent different electrostatic potential values. uni-muenchen.deresearchgate.net

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. nih.govscielo.org.mx Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.govscielo.org.mx Green areas generally represent neutral electrostatic potential. scielo.org.mx For thiourea derivatives, MEP analysis helps in identifying potential sites for hydrogen bonding and other non-covalent interactions, which are crucial for their biological recognition processes. acs.orgnih.gov

| Color on MEP Map | Electrostatic Potential | Type of Attack Predicted |

| Red | Negative (electron-rich) | Electrophilic attack nih.govscielo.org.mx |

| Blue | Positive (electron-deficient) | Nucleophilic attack nih.govscielo.org.mx |

| Green | Neutral | Low reactivity |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique provides detailed information about the conformational landscape and flexibility of molecules, as well as the influence of the surrounding environment.

Exploration of Conformational Landscape and Flexibility

Molecules, particularly those with rotatable bonds, are not static but exist as an ensemble of different conformations. nih.gov MD simulations allow for the exploration of this conformational landscape by simulating the molecule's dynamic behavior. nih.govmun.ca By analyzing the trajectories of the atoms over time, researchers can identify the most probable and energetically favorable conformations. mun.ca

The flexibility of a molecule is also a key aspect that can be investigated through MD simulations. researchgate.net Techniques like Principal Component Analysis (PCA) can be applied to the MD trajectories to describe the essential motions of the molecule in a lower-dimensional space. nih.govnih.gov Understanding the conformational preferences and flexibility of thioureidobenzoate analogs is crucial for predicting their binding modes to biological targets. mdpi.com The conformational landscape of a molecule can be influenced by ligand binding, leading to shifts between open, intermediate, and closed states. mdpi.com

Understanding Solvent Effects on Molecular Behavior

The solvent environment can have a significant impact on the structure, dynamics, and reactivity of a molecule. nih.govnih.gov MD simulations explicitly including solvent molecules can provide insights into these effects. nih.govrsc.org The polarity of the solvent, for instance, can influence the geometrical properties of the solute molecule, such as its radius of gyration and the number of intramolecular hydrogen bonds. nih.gov

Computational studies have shown that solvent can affect the stability and reactivity of molecules by interacting with their frontier molecular orbitals. squ.edu.om For example, the dipole moment of a molecule can be different in various solvents compared to the gas phase. squ.edu.om By performing MD simulations in different solvents, it is possible to understand how the conformational equilibrium and dynamic behavior of this compound analogs are modulated by their environment, which is critical for predicting their behavior in biological systems. nih.govchemrxiv.org

Quantum Chemical Exploration of Structure-Property Relationships

The exploration of structure-property relationships through quantum chemical methods provides profound insights into the electronic and geometric characteristics of molecules, which in turn govern their macroscopic properties and potential applications. For this compound and its analogs, these theoretical investigations are crucial for understanding their behavior and for the rational design of new derivatives with tailored functionalities. Density Functional Theory (DFT) is a primary tool in these studies, enabling the calculation of various molecular descriptors.

Detailed research findings from computational studies on analogs of this compound, such as other acyl thiourea and methyl benzoate (B1203000) derivatives, shed light on how structural modifications influence their electronic properties. These investigations typically involve geometry optimization to find the most stable molecular conformation, followed by the calculation of electronic properties like frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

For instance, studies on N-aroyl-N'-(2,4,6-tribromophenyl)thioureas reveal that the calculated molecular geometries, using methods like B3LYP/6-311G(d,p), show good agreement with experimental data from X-ray crystallography. eurjchem.com This consistency between theoretical and experimental results validates the computational models used. eurjchem.comjocpr.com The analysis of frontier molecular orbitals is particularly important, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical parameter for determining molecular reactivity, stability, and the potential for charge transfer within the molecule. eurjchem.comepstem.net

A smaller HOMO-LUMO gap generally suggests a more reactive molecule with a higher potential for electronic transitions. In the case of thiourea derivatives, this intramolecular charge transfer is a key feature influencing their properties. acs.org For example, a comparative study on different thiourea derivatives might reveal how the introduction of electron-donating or electron-withdrawing groups on the phenyl rings alters the HOMO-LUMO gap and, consequently, their chemical reactivity and potential as nonlinear optical (NLO) materials. acs.org

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution around a molecule, identifying electrophilic and nucleophilic sites. eurjchem.comepstem.net For thiourea derivatives, the MEP typically shows negative potential (red and yellow regions) around the oxygen and sulfur atoms, indicating them as sites for electrophilic attack, while positive potential (blue regions) is often located around the N-H protons, making them susceptible to nucleophilic attack.

NBO analysis further elucidates the intramolecular interactions and charge delocalization by studying the interactions between filled and vacant orbitals. This analysis can quantify the stabilization energies associated with these interactions, providing a deeper understanding of the bonding and conformation of the molecule. iau.ir

The following tables present representative data from quantum chemical calculations on analogs of this compound, illustrating the types of parameters investigated and the insights they provide into structure-property relationships.

Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for Thiourea Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) |

| N-benzoyl-N'-tribromophenylthiourea | -6.54 | -2.11 | 4.43 | 6.54 | 2.11 |

| 4-nitrobenzoyl-N'-tribromophenylthiourea | -7.12 | -3.01 | 4.11 | 7.12 | 3.01 |

| Data sourced from theoretical calculations on analogous compounds. |

Table 2: Global Reactivity Descriptors for Thiourea Analogs

| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) | Chemical Potential (μ) |

| N-benzoyl-N'-tribromophenylthiourea | 2.22 | 0.23 | 4.33 | -4.33 |

| 4-nitrobenzoyl-N'-tribromophenylthiourea | 2.06 | 0.24 | 5.07 | -5.07 |

| Data derived from the HOMO and LUMO energies of analogous compounds. |

These quantum chemical explorations are instrumental in building a comprehensive understanding of the structure-property relationships in the broader family of thiourea and methyl benzoate derivatives. The insights gained from these theoretical studies can guide the synthesis of new compounds, such as analogs of this compound, with optimized properties for specific applications.

Coordination Chemistry of Thioureidobenzoate Ligands

Ligand Design Principles and Coordination Modes

The design of thioureidobenzoate ligands is centered around the thiourea (B124793) moiety (-NH-C(S)-NH-) and the benzoate (B1203000) group. The interplay between the soft sulfur donor and the harder oxygen and nitrogen donors allows for coordination to a wide range of metal ions.

Thiourea and its derivatives are known to act as versatile ligands. In the case of methyl 3-thioureidobenzoate, the primary coordination is expected through the sulfur atom of the thiourea group, which is the softest donor site. This results in monodentate coordination.

However, the presence of the carbonyl oxygen of the ester group in the meta position opens up the possibility of bidentate chelation. Depending on the metal ion's properties and the reaction conditions, the ligand can coordinate through both the sulfur and the carbonyl oxygen atoms, forming a chelate ring. This O,S-chelation mode generally leads to more stable complexes compared to monodentate coordination. The stability of such chelate complexes is often enhanced when a five or six-membered ring is formed.

The coordination can be represented as follows:

Monodentate S-coordination: The ligand binds to the metal center solely through the sulfur atom.

Bidentate O,S-chelation: The ligand binds to the metal center through both the carbonyl oxygen and the thiourea sulfur, forming a stable chelate ring.

The specific coordination mode adopted is a delicate balance of various factors as discussed in the following section.

The interaction between a ligand and a metal ion is governed by both steric and electronic effects. These factors determine the coordination number, geometry, and stability of the resulting complex.

Steric Influences: The bulkiness of the ligand can influence its coordination mode. While the methyl ester group in this compound is not exceedingly large, its position on the aromatic ring can create some steric hindrance, potentially favoring a monodentate coordination over a bidentate one, especially with smaller metal ions or in the presence of other bulky ligands.

Electronic Influences: The electronic properties of both the ligand and the metal ion play a crucial role.

Hard and Soft Acid-Base (HSAB) Principle: According to the HSAB principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. The sulfur atom in the thiourea group is a soft donor and will preferentially bind to soft metal ions like Pt(II) and Cu(I). The oxygen atom of the carbonyl group is a hard donor and will have a stronger affinity for hard metal ions like Cr(III) and Fe(III).

π-acceptor Properties: The thiourea moiety possesses π-accepting characteristics, which can influence the electronic properties of the metal complex. This can affect the stability and reactivity of the resulting coordination compound.

The balance between these steric and electronic factors ultimately dictates the preferred coordination mode of this compound with different metal ions.

Synthesis and Characterization of Metal Complexes with Thiourea Ligands

The synthesis of metal complexes with thiourea ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using various spectroscopic and analytical techniques to elucidate their structure and properties.

Thiourea-based ligands have been successfully used to synthesize complexes with a variety of transition metals. While specific studies on this compound are limited, the general reactivity of thiourea derivatives suggests that it can form stable complexes with the following transition metals:

Cu(II), Ni(II), Co(II): These metal ions are known to form stable complexes with thiourea and its derivatives, often exhibiting square planar or octahedral geometries.

Pt(II): As a soft metal ion, Pt(II) has a strong affinity for the soft sulfur donor of the thiourea ligand, leading to the formation of stable square planar complexes.

Ru(II): Ruthenium forms a diverse range of complexes with thiourea-type ligands, often exhibiting interesting photophysical and electrochemical properties.

Fe(III), Cr(III): These hard metal ions would be expected to favor coordination with the harder oxygen donor of the ester group, possibly in conjunction with the sulfur atom in a chelation mode.

The synthesis of these complexes typically involves the direct reaction of this compound with the corresponding metal chloride, acetate, or nitrate (B79036) salt in a suitable solvent like ethanol (B145695) or methanol.

Once synthesized, the metal complexes of this compound can be characterized by a range of spectroscopic techniques to confirm the coordination and to determine the geometry of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to determine the coordination mode of the ligand.

A shift in the ν(C=S) band to a lower frequency in the complex compared to the free ligand is indicative of coordination through the sulfur atom.

A shift in the ν(C=O) band of the ester group can indicate its involvement in coordination (O,S-chelation).

The appearance of new bands at lower frequencies can be attributed to the formation of M-S and M-O bonds.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the magnetic moment of the complex, which in turn provides information about the number of unpaired electrons and the spin state of the central metal ion. This is particularly useful for paramagnetic complexes of metals like Cu(II), Ni(II), Fe(III), Co(II), and Cr(III).

Below is a table summarizing the expected spectroscopic and magnetic properties for complexes of this compound with various transition metals.

| Metal Ion | Expected Geometry | Key IR Spectral Features | Expected UV-Vis Transitions | Magnetic Moment (μB) |

|---|---|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | Shift in ν(C=S), possible shift in ν(C=O) | d-d transitions | ~1.73 |

| Ni(II) | Square Planar / Octahedral | Shift in ν(C=S), possible shift in ν(C=O) | d-d transitions | Diamagnetic (sq. pl.) or ~2.8-3.5 (oct.) |

| Pt(II) | Square Planar | Shift in ν(C=S) | d-d and charge transfer bands | Diamagnetic |

| Ru(II) | Octahedral | Shift in ν(C=S) | MLCT bands | Diamagnetic |

| Fe(III) | Octahedral | Shift in ν(C=S) and/or ν(C=O) | d-d transitions (often weak), charge transfer bands | ~5.9 (high spin) |

| Co(II) | Tetrahedral / Octahedral | Shift in ν(C=S), possible shift in ν(C=O) | d-d transitions | ~4.3-5.2 (oct.) or ~3.8-4.6 (tet.) |

| Cr(III) | Octahedral | Shift in ν(C=S) and/or ν(C=O) | d-d transitions | ~3.87 |

Theoretical Studies on Metal-Ligand Binding and Electronic Properties

Computational Modeling of Coordination Environments

Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for investigating the coordination chemistry of ligands like this compound. researchgate.net These theoretical calculations allow for the prediction and analysis of various structural and electronic parameters of metal complexes, providing a level of detail that can be challenging to obtain through experimental methods alone.

DFT calculations can be employed to determine the optimized geometries of metal complexes, predicting key structural features such as bond lengths and bond angles between the metal center and the coordinating atoms of the thioureidobenzoate ligand. mdpi.com For instance, in related thiourea-metal complexes, DFT has been used to calculate the precise distances of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds, which are crucial in understanding the coordination mode of the ligand. mdpi.com Thiourea and its derivatives can coordinate to a metal center in different ways, including as a monodentate ligand through the sulfur atom or as a bidentate ligand involving both sulfur and nitrogen atoms. mdpi.com Computational models can help determine the most energetically favorable coordination mode for a given metal ion.

Furthermore, these computational studies provide insights into the electronic structure of the complexes. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the complex. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Natural Bond Orbital (NBO) analysis is another powerful computational technique that can be used to understand the nature of the metal-ligand bond. NBO analysis provides information about charge transfer interactions between the donor atoms of the ligand and the acceptor orbitals of the metal. acs.org This can reveal the extent of covalent character in the metal-ligand bond. For thiourea-type ligands, significant charge transfer from the sulfur and nitrogen lone pairs to the vacant orbitals of the metal center is often observed, indicating the formation of a strong coordinate covalent bond.

While specific DFT studies on this compound are not extensively available, data from computational studies on analogous thiourea and benzoate-containing ligands can provide valuable approximations of the expected coordination environments. The table below presents representative theoretical data for bond lengths in metal-thiourea complexes, illustrating the type of information that can be obtained from such computational models.

| Complex | Metal-Sulfur (M-S) Bond Length (Å) | Metal-Nitrogen (M-N) Bond Length (Å) | Reference |

|---|---|---|---|

| [Cu(Thiourea)₄]⁺ | 2.34 - 2.45 | - | researchgate.net |

| [Ni(Thiourea)₄]²⁺ | 2.28 - 2.35 | - | Generic DFT result |

| [Pd(Thiourea)₄]²⁺ | 2.39 - 2.48 | - | Generic DFT result |

| [Pt(Thiourea)₄]²⁺ | 2.31 - 2.40 | - | Generic DFT result |

Note: The data in this table is illustrative and derived from general computational studies on metal-thiourea complexes. The exact bond lengths for this compound complexes may vary.

Application of Hard-Soft Acid-Base (HSAB) Theory in Complex Stability

The Hard-Soft Acid-Base (HSAB) theory, introduced by Ralph Pearson, is a qualitative concept used to explain and predict the stability of metal complexes. wikipedia.orgchemijournal.com The theory classifies Lewis acids (metal ions) and Lewis bases (ligands) as either "hard," "soft," or "borderline." libretexts.org The central principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases, leading to more stable complexes. wikipedia.orgscienceinfo.com

Classification of Acids and Bases:

Hard Acids: These are typically small, highly charged metal ions that are not easily polarized (e.g., H⁺, Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺). libretexts.org

Soft Acids: These are generally larger, have a low positive charge, and are more polarizable (e.g., Cu⁺, Ag⁺, Au⁺, Hg₂²⁺, Hg²⁺, Pd²⁺, Pt²⁺). libretexts.org

Borderline Acids: These have intermediate properties (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺). wikipedia.org

Hard Bases: These contain small, highly electronegative donor atoms and are not very polarizable (e.g., F⁻, OH⁻, H₂O, NH₃, Cl⁻, CO₃²⁻, O²⁻). Donor atoms are typically N and O. youtube.com

Soft Bases: These have larger, less electronegative donor atoms that are more polarizable (e.g., I⁻, H⁻, R₃P, SCN⁻, R₂S). Donor atoms are typically S and P. youtube.com

Borderline Bases: These have intermediate characteristics (e.g., Br⁻, SO₃²⁻, C₅H₅N). libretexts.org

The this compound ligand is an interesting case for HSAB analysis as it possesses multiple potential donor atoms: the sulfur atom of the thiourea group, the nitrogen atoms of the thiourea group, and the oxygen atoms of the ester group. These donor sites have different hard/soft characteristics. The sulfur atom is a classic soft donor, while the nitrogen and oxygen atoms are considered hard donors. youtube.com This makes this compound a potentially ambidentate ligand, capable of coordinating with a variety of metal ions.

The stability of a complex formed with this compound can be predicted based on the hard or soft nature of the metal ion.

Interaction with Soft Acids: Soft metal ions like Ag⁺, Pd²⁺, and Pt²⁺ would be expected to form stable complexes by preferentially coordinating with the soft sulfur atom of the thioureidobenzoate ligand. wikipedia.org This interaction would be predominantly covalent in nature. tamu.edu

Interaction with Hard Acids: Hard metal ions such as Fe³⁺, Cr³⁺, and Al³⁺ would favor coordination with the hard oxygen or nitrogen donor atoms of the ligand. libretexts.org The resulting bond would have a more significant ionic character. tamu.edu

Interaction with Borderline Acids: Borderline metal ions like Cu²⁺, Ni²⁺, and Zn²⁺ could potentially coordinate with either the soft sulfur or the hard nitrogen/oxygen atoms, or even act as a chelating ligand involving both types of donor atoms. The resulting stability would depend on a variety of factors including the specific metal ion and the reaction conditions.

The following table provides a classification of various Lewis acids and bases according to the HSAB principle, which can be used to predict the stability of complexes with thioureidobenzoate ligands.

| Category | Acids (Metal Ions) | Bases (Ligand Donor Atoms/Groups) |

|---|---|---|

| Hard | H⁺, Li⁺, Na⁺, K⁺, Be²⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺, Co³⁺ | F⁻, OH⁻, H₂O, NH₃, R-NH₂, O²⁻, CO₃²⁻, NO₃⁻, PO₄³⁻, SO₄²⁻, ClO₄⁻, R-COO⁻ (Oxygen donors) |

| Soft | Cu⁺, Ag⁺, Au⁺, Tl⁺, Hg₂²⁺, Hg²⁺, Pd²⁺, Pt²⁺, Pt⁴⁺ | H⁻, R⁻, I⁻, SCN⁻, S²⁻, RSH, R₂S (Sulfur donors), R₃P (Phosphorus donors) |

| Borderline | Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pb²⁺, Sn²⁺, Sb³⁺, Bi³⁺ | Br⁻, N₃⁻, NO₂⁻, SO₃²⁻, C₆H₅NH₂ (Nitrogen donors) |

Advanced Applications in Materials Science for Thiourea Derivatives

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are pivotal for the advancement of photonic technologies, including optical data storage, signal processing, and optical limiting. Organic molecules, particularly those with donor-π-acceptor architectures, have garnered significant interest due to their large NLO responses. Thiourea (B124793) derivatives, with their potential for intramolecular charge transfer, are a promising class of organic NLO materials.

The third-order nonlinear optical polarizability, or second hyperpolarizability (γ), is a key parameter that quantifies the NLO response of a molecule. Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the NLO properties of new materials.

Recent computational studies on unsymmetrical acyl thiourea derivatives provide valuable insights into the NLO potential of this class of compounds. For instance, DFT calculations have been performed on 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB), which share structural similarities with methyl 3-thioureidobenzoate. The static average γ amplitudes for these compounds were calculated to be significant, highlighting their potential for NLO applications.

Calculated Static Third-Order Nonlinear Optical Polarizability (γ) of Acyl Thiourea Derivatives

| Compound | Average Static γ (x 10-36 esu) |

|---|---|

| 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) | 27.30 |

| methyl 2-(3-benzoylthioureido)benzoate (MBTB) | 102.91 |

These calculations demonstrate that subtle modifications to the molecular structure can have a profound impact on the third-order NLO response. The significantly larger γ value for MBTB compared to BTCC underscores the importance of the molecular framework in enhancing NLO properties.

The magnitude of the third-order NLO response in organic molecules is intrinsically linked to their intramolecular charge-transfer (ICT) characteristics. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system facilitates the redistribution of electron density upon photoexcitation, which is the origin of the nonlinear optical effect.

In the case of the acyl thiourea derivatives BTCC and MBTB, the difference in their γ values can be attributed to their varying charge-transfer characteristics. The calculated γ amplitude of MBTB is approximately 3.77 times larger than that of BTCC, a difference that is likely due to the more effective charge-transfer mechanism within the MBTB molecule. Analysis of the frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential can provide a deeper understanding of these charge-transfer pathways. The enhanced ICT in MBTB likely arises from the specific arrangement of its donor and acceptor moieties, leading to a more pronounced NLO response. This strong correlation between ICT and the γ value is a guiding principle in the design of new, highly efficient NLO materials based on the thiourea scaffold.

Development of Functional Materials and Components

The versatile chemical nature of thiourea derivatives also allows for their incorporation into a range of functional materials and components, extending their utility beyond nonlinear optics.

Molecular electronics aims to use individual molecules or small groups of molecules as active electronic components. The ability of thiourea derivatives to self-assemble through hydrogen bonding and their potential for charge transport make them interesting candidates for this field. The defined structural and electronic properties of these molecules could be harnessed to create molecular-scale wires, switches, or rectifiers. While specific applications of this compound in molecular electronics are still under exploration, the broader class of thiourea-containing molecules presents a promising avenue for future research in the design of functional molecular electronic devices.

Ion Sensors: Aromatic thiourea derivatives have been extensively investigated as chemosensors for the detection of various ions. The thiourea moiety can act as a binding site for both cations and anions through coordination and hydrogen bonding interactions, respectively. The binding event can be designed to produce a measurable signal, such as a change in color (colorimetric sensor) or fluorescence. For instance, thiourea-based receptors have been shown to selectively bind and sense anions like fluoride (B91410) and acetate. The design of these sensors often involves integrating the thiourea group with a chromophore or fluorophore, such that ion binding perturbs the electronic structure of the signaling unit and leads to a detectable optical response.

Corrosion Inhibitors: Thiourea and its derivatives have long been recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The adsorption process can involve both physisorption and chemisorption, with the sulfur and nitrogen atoms of the thiourea group playing a crucial role in coordinating with the metal surface. Aromatic thiourea derivatives can exhibit enhanced corrosion inhibition due to the presence of the aromatic ring, which can increase the surface coverage and stability of the protective film.

Future Research Directions and Emerging Opportunities

Novel Synthetic Methodologies for Diversification

The diversification of the methyl 3-thioureidobenzoate scaffold is crucial for exploring a wider range of chemical space and uncovering new functionalities. Future research is expected to move beyond traditional synthetic routes to embrace more efficient, sustainable, and versatile methodologies.

Recent advancements in the synthesis of thiourea (B124793) derivatives offer a roadmap for future explorations. Methodologies such as the use of phase-transfer catalysts have demonstrated improved yields in the synthesis of N-acyl thiourea derivatives. nih.gov One-pot, multi-step reactions, for instance, starting from materials like succinyl chloride and potassium thiocyanate (B1210189) followed by reactions with various amines, provide an efficient pathway to novel derivatives. uobaghdad.edu.iq

Furthermore, green chemistry principles are increasingly being integrated into synthetic protocols. A notable example is a one-step synthesis of thiourea derivatives in water, utilizing phenoxysulfonyl chloride and primary amines, which offers advantages like low toxicity, mild reaction conditions, and environmental friendliness. google.com The use of innovative catalytic systems, such as nickel nanoparticles immobilized on metal-organic frameworks (MOFs), also presents a promising avenue for the green synthesis of these compounds from nitroaromatic precursors. researchgate.net These approaches could be adapted for the synthesis of a diverse library of this compound analogs, enabling a systematic investigation of structure-activity relationships.

Table 1: Emerging Synthetic Methodologies for Thiourea Derivatives

| Methodology | Key Features | Potential Advantages for Diversification |

|---|---|---|

| Phase-Transfer Catalysis | Improved reaction rates and yields. nih.gov | Efficient synthesis of a wide range of analogs. |

| One-Pot Reactions | Multiple reaction steps in a single vessel. uobaghdad.edu.iq | Time and resource efficiency, reduced waste. |

| Green Synthesis in Water | Utilizes water as a solvent, avoiding toxic organic solvents. google.com | Environmentally benign, safer production. |

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound and its derivatives at a molecular level is essential for designing materials with specific functions. Advanced spectroscopic techniques are pivotal in elucidating conformational dynamics, intermolecular interactions, and reaction mechanisms.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers powerful tools for these investigations. Heteronuclear NMR techniques, combined with Nuclear Overhauser Effect (NOE) experiments, can be employed to determine the predominant conformers in solution and to study conformational changes induced by interactions with other molecules, such as anions. beilstein-journals.org Temperature-dependent NMR line-shape analysis is another valuable method for quantifying the energy barriers to rotation around the C–N bonds within the thiourea moiety, providing insights into the molecule's flexibility. acs.org

Two-dimensional NMR techniques like Diffusion-Ordered Spectroscopy (DOSY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) are instrumental in probing the details of intermolecular interactions and the stereochemistry of diastereomeric complexes, which is crucial for applications in chiral recognition. nih.gov These advanced spectroscopic methods will be indispensable for characterizing the dynamic properties of newly synthesized this compound derivatives and for understanding their mechanism of action in various applications.

Table 2: Advanced Spectroscopic Techniques for Dynamic Analysis of Thioureas

| Technique | Information Gained | Relevance to this compound Research |

|---|---|---|

| Heteronuclear NMR & NOE | Conformational analysis and anion-induced changes. beilstein-journals.org | Understanding receptor-substrate interactions. |

| Temperature-Dependent NMR | Rotational energy barriers around C-N bonds. acs.org | Characterizing molecular flexibility and stability. |

Computational Design of Next-Generation Thiourea-Based Materials

Computational chemistry has become an indispensable tool in modern materials science and drug discovery, enabling the rational design of molecules with desired properties. For thiourea-based materials, in silico methods can predict biological activity, binding affinities, and material properties, thereby guiding synthetic efforts and reducing experimental costs.

Molecular docking and molecular dynamics (MD) simulations are widely used to investigate the interactions between thiourea derivatives and biological targets, such as enzymes. acs.orgnih.govrsc.org These techniques can elucidate binding modes and predict the inhibitory potential of novel compounds. acs.org For instance, computational studies have been used to design thiourea-iron (III) complexes as potential inhibitors for cancer treatment. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like CoMFA and CoMSIA, can build predictive models that correlate the structural features of thiourea derivatives with their biological activities. nih.gov These models provide valuable insights for designing new compounds with enhanced potency. nih.gov Furthermore, computational approaches like the Polarizable Continuum Solvation Model (PCSM) can be used to study the solvation effects and thermodynamic properties of these molecules in different environments. researchgate.net The integration of these computational tools will accelerate the discovery and optimization of next-generation materials based on the this compound scaffold.

Interdisciplinary Research with Emerging Technologies

The unique properties of the thiourea moiety, such as its strong coordination ability with metal ions and its capacity for hydrogen bonding, make it an attractive building block for applications in emerging technologies. mdpi.com Interdisciplinary research that combines chemistry, materials science, nanotechnology, and electronics is poised to unlock novel applications for this compound and its derivatives.

In the field of nanotechnology , substituted thioureas are being explored as tunable precursors for the synthesis of metal sulfide (B99878) nanocrystals. researchgate.net By modifying the substituents on the thiourea, the reactivity can be controlled, allowing for precise control over the size and properties of the resulting nanoparticles, which have applications in optoelectronics and catalysis. researchgate.net

In sensor technology , the thiourea functional group is being incorporated into chemosensors for the detection of metal ions and other analytes. Thiourea-based fluorescent chemosensors have been developed for the detection of mercury, zinc, and cadmium ions in aqueous solutions and even for cellular imaging. researchgate.net Electrochemical sensors utilizing thiourea derivatives or nanoparticles modified with thiourea have shown high sensitivity and selectivity for detecting hazardous substances. wiley.commdpi.com The development of sensors based on this compound could lead to new analytical tools for environmental monitoring and biomedical diagnostics.

The convergence of these research directions promises a vibrant future for the study of this compound and the broader class of thiourea compounds. By leveraging novel synthetic methods, advanced characterization techniques, predictive computational models, and interdisciplinary collaborations, researchers can unlock the full potential of these versatile molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-thioureidobenzoate, and what reaction conditions are critical for yield optimization?

- Answer : The synthesis typically involves multi-step reactions. A general approach includes:

Step 1 : Reacting 3-aminobenzoate derivatives with thiourea or isothiocyanate precursors under controlled temperatures (e.g., 35°C) and basic conditions (using DIPEA as a catalyst) to introduce the thioureido group .

Step 2 : Purification via chromatography or precipitation using solvents like LP (ligroine-petroleum ether) to isolate the compound .

Critical factors include reaction time (e.g., 26–46 hours), stoichiometric ratios of reagents, and maintaining anhydrous conditions to avoid hydrolysis .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer : Key safety protocols include:

- Engineering controls : Use fume hoods to minimize inhalation risks .

- Personal protective equipment (PPE) : Lab coats, gloves, and safety goggles .

- Decontamination : Immediate showering after skin contact and proper disposal of contaminated clothing .

- Air monitoring : Regular checks to ensure airborne concentrations remain below exposure limits .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Answer : Standard methods include:

- NMR spectroscopy : To confirm the thioureido group’s position and ester functionality .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Infrared (IR) spectroscopy : To identify characteristic N–H and C=S stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can contradictory data in reaction yields or purity be resolved during synthesis optimization?

- Answer : Strategies include:

- Comparative analysis : Replicate experiments using varying solvents (e.g., DMF vs. THF) or catalysts (DIPEA vs. TEA) to identify optimal conditions .

- Purity assessment : Use HPLC or TLC to detect byproducts, followed by iterative purification (e.g., column chromatography) .

- Data triangulation : Cross-reference results with computational models (e.g., density functional theory for reaction feasibility) .

Q. What methodological approaches are effective for studying this compound’s biological activity?

- Answer : Advanced workflows involve:

In vitro assays : Test antimicrobial or anticancer activity using cell lines (e.g., MTT assay for cytotoxicity) .

Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing thioureido with acetamido groups) to assess pharmacological impacts .

Target binding studies : Use surface plasmon resonance (SPR) or molecular docking to identify protein targets .

Q. How should researchers design a systematic literature review to identify knowledge gaps in this compound applications?

- Answer : Follow these steps:

Define scope : Focus on synthesis, bioactivity, or material science applications .

Database selection : Use PubMed, SciFinder, and Web of Science, excluding unreliable sources (e.g., ) .

Screening criteria : Apply PRISMA guidelines and tools like Covidence for bias reduction .

Gap analysis : Categorize findings into themes (e.g., understudied pharmacological targets) .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

- Answer : Leverage:

- NIST Chemistry WebBook : For experimental data validation (e.g., boiling points, solubility) .

- Molecular modeling software : Gaussian or Schrödinger Suite to simulate electronic properties and reactivity .

- ADMET prediction tools : SwissADME or ADMETlab to estimate pharmacokinetic profiles .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.